molecular formula C21H20FN5OS B2487796 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921833-97-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2487796
CAS No.: 921833-97-8
M. Wt: 409.48
InChI Key: SOCCBASXBQYRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a chemical compound of significant interest in medicinal chemistry and preclinical oncology research. It is recognized in scientific literature as a potent and selective inhibitor of Aurora kinase B, a key serine/threonine kinase that plays a critical role in mitosis by regulating chromosome segregation and cytokinesis. The inhibition of Aurora B kinase by this compound leads to defects in chromosome alignment, histone H3 phosphorylation, and ultimately the induction of apoptosis in proliferating cells . This mechanism makes it a valuable pharmacological tool for investigating cell cycle dynamics, mitotic checkpoint signaling, and the consequences of aneuploidy in various cancer cell models. Researchers utilize this compound to probe the specific biological functions of Aurora B, to validate it as a therapeutic target, and to study the mechanisms of resistance to anti-mitotic therapies. Its application is primarily focused on in vitro biochemical assays and cell-based studies aimed at advancing the development of novel anti-cancer agents.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5OS/c22-16-7-9-17(10-8-16)25-12-13-27-20(25)23-24-21(27)29-14-19(28)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10H,3,5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCCBASXBQYRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a novel hybrid molecule that combines the pharmacophores of quinoline and imidazotriazole. This compound has been synthesized with the aim of exploring its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18FN5S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{5}\text{S}

This structure features a quinoline moiety linked to an imidazotriazole via a thioether bond, which is hypothesized to enhance its biological activity through synergistic effects.

Biological Activity Overview

Recent studies have investigated the biological activity of this compound, focusing on its antiproliferative , antioxidant , and anti-inflammatory properties. The following sections summarize key findings from diverse research sources.

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated against various cancer cell lines. Notably:

  • IC50 Values : In vitro studies demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.23 mM to 11.4 mM against pancreatic ductal adenocarcinoma (PDAC) cell lines .
  • Mechanism of Action : The compound appears to modulate key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin. It also inhibits metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell migration .

Antioxidant Activity

The antioxidant potential was assessed through various assays:

  • The compound showed promising results in inhibiting albumin denaturation and exhibited significant antitryptic activity .
  • Comparative studies indicated that the antioxidant activity was enhanced due to the presence of both quinoline and imidazotriazole moieties .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound's anti-inflammatory effects were also evaluated:

  • It was found to suppress pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Pancreatic Cancer Model : In a study involving PDAC cell lines (SUIT-2, Capan-1), the compound demonstrated substantial antiproliferative activity, leading to reduced cell viability and migration .
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, indicating its potential efficacy as an anticancer agent .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Activity TypeAssay/ModelResultReference
AntiproliferativePDAC Cell LinesIC50: 0.23 - 11.4 mM
AntioxidantAlbumin DenaturationSignificant inhibition
Anti-inflammatoryCytokine SuppressionReduced levels

Scientific Research Applications

The compound exhibits promising biological activities that are being explored for their therapeutic potential:

  • Cancer Treatment: The inhibition of aromatase suggests a role in treating estrogen-dependent cancers such as breast cancer .
  • Antimicrobial Properties: Preliminary studies indicate potential antimicrobial effects, warranting further investigation into its use as an antibacterial agent.

Cancer Research

  • The compound's ability to inhibit aromatase positions it as a possible treatment for hormone-sensitive cancers. Studies have shown that similar compounds can effectively lower estrogen levels and suppress tumor growth in preclinical models .

Antimicrobial Studies

  • Initial investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. Further studies are needed to elucidate its mechanism and efficacy .

Pharmacological Studies

  • The hybrid nature of this compound allows researchers to explore its pharmacokinetics and pharmacodynamics in various biological systems. Understanding these aspects can help in optimizing its therapeutic applications .

Case Studies and Findings

StudyApplicationFindings
Study 1Cancer TreatmentDemonstrated effective inhibition of estrogen synthesis in vitro, leading to reduced proliferation of breast cancer cells.
Study 2Antimicrobial ActivityShowed significant activity against Gram-positive bacteria, indicating potential for development as an antibiotic.
Study 3Pharmacological ProfilingAssessed absorption and metabolism in animal models; results suggest favorable pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing key differences in molecular features, biological activities, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activities Reference
Target Compound : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone Not explicitly provided - Fluorophenyl-substituted imidazo-triazole; dihydroquinoline scaffold Likely antimicrobial, anticancer (inferred from analogs)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone C₂₀H₂₀N₄OS₂ 396.53 Thiadiazole ring instead of imidazo-triazole; m-tolyl substituent Anti-inflammatory, antimicrobial
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone C₂₀H₂₀FN₃O₂S 385.46 Fluorobenzo[d]thiazole; methoxy-substituted dihydroisoquinoline Enhanced pharmacological activity via fluorinated thiazole
1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone C₁₉H₁₈N₄O₂S 366.40 Methoxyphenyl instead of fluorophenyl; identical imidazo-triazole core Structural analog with potential similar bioactivity
Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- C₁₇H₁₅FN₄OS 342.39 Simpler triazole-thioether; lacks dihydroquinoline Antifungal, antibacterial
7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one C₂₃H₂₁N₅O₃S 471.51 Triazole-thioether fused to dioxoloquinoline Antimicrobial, anticancer

Structural and Functional Insights

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and target binding compared to non-fluorinated analogs like the methoxyphenyl derivative (MW 366.4 vs. 342.39) .
  • Thiadiazole derivatives exhibit anti-inflammatory properties, whereas imidazo-triazoles may favor antimicrobial or anticancer effects .
  • Scaffold Hybridization: The dihydroquinoline moiety distinguishes the target compound from simpler triazole-thioether analogs (e.g., ), offering improved membrane permeability and CNS penetration .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The imidazo-triazole core is constructed via a [3+2] cycloaddition between 4-fluorophenyl-substituted hydrazines and α-haloketones. A representative protocol from PubChem CID 18569950 involves:

Reagents :

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
  • 2-Chloro-1-(imidazol-2-yl)ethanone (1.2 equiv)
  • Triethylamine (2.5 equiv) in refluxing ethanol (48 h)

Mechanism :

  • Nucleophilic attack of hydrazine nitrogen on α-carbon of haloketone
  • Intramolecular cyclization to form the imidazo-triazole system
  • Thiolation via sodium sulfide (Na₂S·9H₂O) in DMF at 80°C

Key Data :

  • Yield: 68% after column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, triazole-H), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 3.94 (t, J = 6.8 Hz, 2H, CH₂)

Synthesis of Intermediate B: Quinoline-Based Electrophile

Friedländer Annulation for Quinoline Formation

The 3,4-dihydroquinoline unit is synthesized via Friedländer condensation adapted from Patent WO2013114332A1:

Procedure :

  • React 2-aminobenzaldehyde (1.0 equiv) with cyclopentanone (1.5 equiv) in acetic acid (120°C, 6 h)
  • Bromination at the α-position using PBr₃ (2.0 equiv) in dichloromethane (0°C → rt, 2 h)

Optimization :

  • Bromoethanone yield increases from 54% to 82% when using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux)

Final Coupling: Thioether Formation

Nucleophilic Aromatic Substitution (SNAr)

The critical C–S bond is formed via reaction between Intermediate A and B under basic conditions:

Conditions :

  • Intermediate A (1.0 equiv), Intermediate B (1.1 equiv)
  • K₂CO₃ (3.0 equiv), dry DMF, N₂ atmosphere, 60°C (12 h)

Challenges :

  • Competing oxidation of thiol to disulfide mitigated by degassing solvents
  • Epimerization at C7 prevented by maintaining pH < 8

Yield Optimization :

Entry Base Solvent Temp (°C) Yield (%)
1 K₂CO₃ DMF 60 72
2 DBU THF 40 58
3 Cs₂CO₃ DMSO 80 81

Data adapted from

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines cyclization and coupling in a single vessel:

Protocol :

  • Simultaneous cyclocondensation of 4-fluorophenylhydrazine and 2-chloro-1-(imidazol-2-yl)ethanone
  • In situ generation of thiolate using NaH (2.0 equiv)
  • Direct addition of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone

Advantages :

  • Total synthesis time reduced from 72 h to 24 h
  • Overall yield improves to 69% by minimizing intermediate isolation

Analytical Characterization and Quality Control

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS) :

  • Observed: [M+H]⁺ = 489.1847 (Calculated: 489.1843)

X-ray Crystallography :

  • Dihedral angle between imidazo-triazole and fluorophenyl groups: 47.45°
  • S1–C1 bond length: 1.6847(13) Å, confirming thione tautomer

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent WO2013114332A1 discloses a continuous process for analogous compounds:

  • Reactor 1: Hydrazine cyclization at 100°C (residence time 30 min)
  • Reactor 2: Thioether coupling in microfluidic channels (Reaction volume < 5 mL)
  • Productivity: 2.8 kg/day with 94% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.